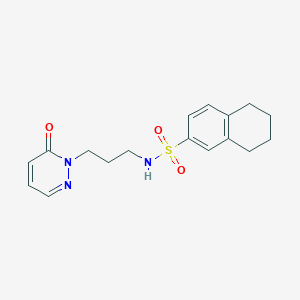

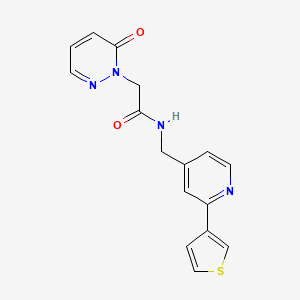

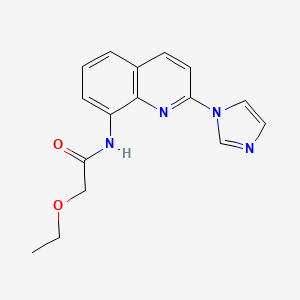

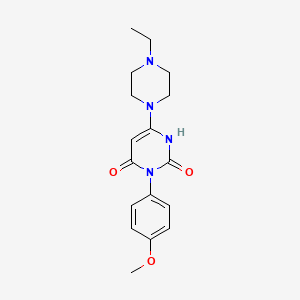

![molecular formula C11H10N2O2S B2531105 3-[2-(吡啶-4-基)-1,3-噻唑-4-基]丙酸 CAS No. 1181740-97-5](/img/structure/B2531105.png)

3-[2-(吡啶-4-基)-1,3-噻唑-4-基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid is a compound that features a thiazole ring, a pyridine ring, and a propanoic acid moiety. The thiazole and pyridine rings are heterocyclic structures that are known for their chemical reactivity and potential pharmacological activities. The propanoic acid group adds to the compound's solubility and reactivity, making it a versatile building block for further chemical modifications.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives was achieved using microwave-assisted three-component reactions involving malononitrile, aromatic aldehydes, and 2-mercaptoacetic acid . Similarly, the synthesis of 3-(2-Imidazo[4,5-b]pyridine)propionic acid derivatives was performed through reactions of corresponding 2,3-diaminopyridines with succinic anhydride . These methods could potentially be adapted for the synthesis of 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds shows that the thiazole ring can be non-planar due to a twist about a sulfur-carbon bond or displacement of the sulfur atom from the plane of other atoms . The presence of the pyridine ring can influence the overall geometry of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For example, the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with different nucleophiles led to the formation of various acyclic and heterocyclic derivatives . This indicates that 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid could also participate in a range of chemical reactions, providing access to a diverse array of derivatives for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, exhibits unique electron-accepting abilities and other properties . The presence of the pyridine and thiazole rings in 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid suggests that it may have interesting electronic properties, which could be explored for applications in materials science or as a pharmacophore in drug design. Additionally, the compound's solubility and reactivity would be influenced by the propanoic acid group, which could be beneficial for its application in various chemical reactions and biological studies.

科学研究应用

抗癌活性

噻唑吡啶衍生物在抗癌研究中显示出有希望的结果。一项研究专注于合成 5-氨基-7-芳基-8-硝基噻唑并[3,2-a]吡啶的多组分方法,揭示了在各种癌细胞系中具有显着抗癌活性的化合物。这突出了噻唑吡啶化合物在开发新型抗癌治疗中的潜力 (Altug 等,2011)。

放射化学

涉及铼(I) 和锝(I) 三羰基配合物与 NSO 型螯合剂的研究探索了这些配合物的合成、结构表征和放射化学。这项工作有助于开发靶向的 99mTc 放射性药物,展示了类似结构在医学成像和诊断中的相关性 (Makris 等,2012)。

抗菌活性

另一个应用领域是抗菌活性,其中合成了含有吡唑基部分的新型噻唑并[3, 2]吡啶,并评估了它们的抗菌特性。该研究证明了噻唑吡啶衍生物作为抗菌剂的潜在用途,这可能为传染病带来新的治疗方法 (El-Emary 等,2005)。

电致变色材料

此外,噻唑吡啶衍生物已被研究其在开发电致变色材料中的潜力。一项关于噻二唑并[3,4-c]吡啶作为快速开关绿色给体-受体型电致变色聚合物的受体的研究,具有低带隙,强调了这些化合物在创建高效电致变色器件中的创新应用 (Ming 等,2015)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been shown to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

属性

IUPAC Name |

3-(2-pyridin-4-yl-1,3-thiazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-10(15)2-1-9-7-16-11(13-9)8-3-5-12-6-4-8/h3-7H,1-2H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYVYCQIIKHALW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2531026.png)

![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)

![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)

![1-[4-Phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2531032.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)

![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)

![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)